molecular formula C11H14O2 B6146290 2-(3,5-dimethylphenyl)propanoic acid CAS No. 1226149-97-8

2-(3,5-dimethylphenyl)propanoic acid

Cat. No.: B6146290
CAS No.: 1226149-97-8
M. Wt: 178.2
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Description

2-(3,5-Dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O2 It is a derivative of propanoic acid, featuring a phenyl ring substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethylphenyl)propanoic acid typically involves the Friedel-Crafts alkylation of 3,5-dimethylbenzene with propanoic acid derivatives. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows: [ \text{3,5-dimethylbenzene} + \text{propanoic acid} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,5-Dimethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    3,5-Dimethylbenzoic acid: Shares a similar phenyl ring structure but lacks the propanoic acid side chain.

    2-Phenylpropanoic acid: Similar in structure but without the methyl substitutions on the phenyl ring.

Uniqueness: 2-(3,5-Dimethylphenyl)propanoic acid is unique due to the presence of both the propanoic acid side chain and the methyl-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1226149-97-8

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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